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Compound of Interest

Compound Name: Maytansine

Cat. No.: B1676224 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the chemical and biological properties of

DM4 (ravtansine), a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-

drug conjugates (ADCs).

Core Chemical Properties
DM4, a structural analog of maytansine, is a thiol-containing maytansinoid designed for

covalent attachment to antibodies.[1][2] Its potent anti-tubulin activity makes it a highly effective

cytotoxic agent for targeted cancer therapy.[3]

Table 1: Physicochemical Properties of DM4
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Property Value References

Chemical Name

N2′-Deacetyl-N2′-(4-mercapto-

4-methyl-1-oxopentyl)-

maytansine

[4]

Synonyms Ravtansine, Maytansinoid DM4 [1][4][5]

CAS Number 796073-69-3 [1][2][4][6]

Molecular Formula C₃₈H₅₄ClN₃O₁₀S [2][6]

Molecular Weight

780.37 g/mol (some sources

cite ~794.4 g/mol , likely due to

different salt forms or isotopes)

[2][3][7]

Appearance White to off-white solid [8]

Purity
≥95% to ≥98% (commercially

available)
[5][6]

pKa 9.82 ± 0.70 (Predicted) [9]

XLogP3 3.6 [7]

Table 2: Solubility of DM4
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Solvent Solubility Notes References

DMSO

≥ 20 mg/mL (25.62

mM) to 100 mg/mL

(128.14 mM)

Sonication may be

required. Hygroscopic

DMSO can impact

solubility.

[1][2][10]

DMF ~30 mg/mL - [5]

Ethanol ~20 mg/mL - [5]

Methanol Slightly soluble - [8]

Chloroform Slightly soluble - [8]

Aqueous Formulation

(In Vivo)
3.3 mg/mL (4.23 mM)

In 10% DMSO, 40%

PEG300, 5% Tween

80, 45% Saline.

Sonication

recommended.

[2]

Mechanism of Action and Cellular Effects
DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][10] This

disruption of microtubule dynamics leads to a mitotic block, ultimately inducing apoptotic cell

death.[1][2][11]

Binding Target: DM4 binds to tubulin, preventing the assembly of microtubules, which are

essential for cell division.[10][12]

Cell Cycle Arrest: The disruption of microtubule function leads to cell cycle arrest in the G2/M

phase.[13]

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading

to programmed cell death.[11][13]

Below is a diagram illustrating the cellular mechanism of action of a DM4-containing ADC.
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Figure 1: Cellular Mechanism of Action of a DM4-ADC
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Figure 1: Cellular Mechanism of Action of a DM4-ADC

Application in Antibody-Drug Conjugates (ADCs)
DM4 is a key payload in the development of ADCs, which are designed to selectively deliver

the cytotoxic agent to cancer cells.[4][14] The thiol group in DM4's structure allows for its

conjugation to a linker, which is then attached to a monoclonal antibody that targets a tumor-

specific antigen.[1][2]

Linker Chemistry
DM4 is typically conjugated to antibodies via disulfide-containing linkers, such as SPDB (N-

succinimidyl 4-(2-pyridyldithio)butanoate).[13][15] These linkers are designed to be stable in

the bloodstream but are cleaved in the reductive environment of the tumor cell, releasing the

active DM4 payload.[15] Non-cleavable linkers like SMCC have also been used.[16][17]
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The following diagram illustrates a general workflow for the synthesis of a DM4-ADC.

Figure 2: General Workflow for DM4-ADC Synthesis
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Figure 2: General Workflow for DM4-ADC Synthesis

Experimental Protocols
Quantification of DM4 and S-Me-DM4 in Biological
Matrices
A common method for the quantification of DM4 and its metabolite, S-methyl-DM4 (S-Me-

DM4), in plasma or tissue samples involves High-Performance Liquid Chromatography with

Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry

(LC-MS/MS).[18][19][20]
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Principle: This method separates DM4 and its metabolite from other components in a biological

sample based on their physicochemical properties as they pass through a chromatography

column. The concentration is then determined by detecting the analytes as they elute from the

column.

General Protocol Outline (based on HPLC-DAD):[18][19]

Sample Preparation:

For plasma: Perform protein precipitation using a solvent like acetonitrile.

For tissue: Homogenize tissue samples in a suitable buffer.

Centrifuge the sample to pellet precipitated proteins and other debris.

Collect the supernatant, which contains the analytes.

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent

(e.g., N,N-Dimethylacetamide).

Chromatographic Separation:

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and

DAD detector.

Column: A reversed-phase column (e.g., C18) is typically used.

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with

0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid). A

common ratio is 25:75 (v/v) aqueous to organic.[18]

Flow Rate: Typically around 1.0 mL/min.[18][19]

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[18][19]

Injection Volume: A small volume, such as 20 μL, is injected onto the column.[18][19]

Detection and Quantification:
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Detector: A Diode-Array Detector (DAD) set to a wavelength where DM4 and S-Me-DM4

have significant absorbance, such as 254 nm.[18][19]

Calibration Curve: A calibration curve is generated using standards of known

concentrations of DM4 and S-Me-DM4. The concentration range can vary, for example,

from 0.06 to 20 μg/mL.[18][19]

Analysis: The peak areas of the analytes in the samples are compared to the calibration

curve to determine their concentrations.

Method Validation: The method should be validated for linearity, accuracy, precision (intraday

and interday), limit of detection (LOD), and limit of quantification (LOQ). For DM4 and S-Me-

DM4, reported LOD and LOQ are around 0.025 μg/mL and 0.06 μg/mL, respectively.[18][19]

Cytotoxicity Assay (IC50 Determination)
Principle: To determine the concentration of DM4 that inhibits the growth of a cancer cell line by

50% (IC50), a cell viability assay is performed.

General Protocol Outline:

Cell Culture: Plate cancer cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and

allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of DM4 in cell culture medium. Remove the old

medium from the cells and add the medium containing different concentrations of DM4.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based

reagent) to measure the number of viable cells. The absorbance or fluorescence is

proportional to the number of living cells.

Data Analysis: Plot the percentage of cell viability against the logarithm of the DM4

concentration. Fit the data to a dose-response curve to calculate the IC50 value. The IC50

for DM4 against SK-BR-3 cells has been reported as 3.3 nM.[5]
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Signaling Pathway Disruption
DM4's primary effect is on the cytoskeletal signaling pathway by directly interfering with

microtubule dynamics. This is a critical pathway for cell structure, transport, and division.

The diagram below outlines the key components of the microtubule dynamics pathway and the

point of inhibition by DM4.

Figure 3: Disruption of Microtubule Dynamics by DM4
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Figure 3: Disruption of Microtubule Dynamics by DM4

Conclusion
DM4 is a highly potent cytotoxic agent with well-characterized chemical and biological

properties. Its mechanism of action, centered on the disruption of microtubule function, makes

it an effective payload for ADCs in targeted cancer therapy. The ability to conjugate DM4 to
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monoclonal antibodies via specific linker chemistries allows for the selective delivery of this

potent drug to tumor cells, thereby enhancing its therapeutic index. The experimental protocols

for its quantification and the assessment of its cytotoxic activity are well-established, providing

a solid foundation for its continued development and application in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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